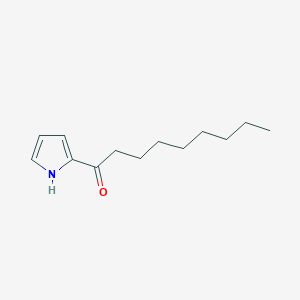![molecular formula C14H9NO6 B14385909 Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- CAS No. 89882-96-2](/img/structure/B14385909.png)
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is an organic compound with the molecular formula C14H9NO6 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-nitrobenzoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- typically involves the esterification of benzoic acid with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4 in alkaline conditions or CrO3 in acidic conditions.
Reduction: H2 with Pd/C or Fe/HCl.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the ester linkage.
2-Nitrobenzoic acid: Similar nitro group but positioned differently on the benzene ring.
Benzoic acid: Parent compound without the nitrobenzoyloxy group.
Uniqueness
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is unique due to the presence of both the nitro group and the ester linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
This detailed article provides a comprehensive overview of benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89882-96-2 |
|---|---|
Molekularformel |
C14H9NO6 |
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
4-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-5-7-10(8-6-9)21-14(18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,16,17) |
InChI-Schlüssel |
RNFORFQNJRGHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)





![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)





